![molecular formula C13H9ClIN3O2S B1463790 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 479633-70-0](/img/structure/B1463790.png)

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

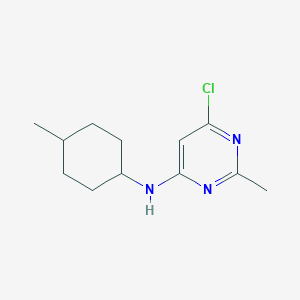

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C13H9ClIN3O2S and a molecular weight of 433.66 . It is used as a reagent in the synthesis of (+)-tofacitinib, a selective Janus kinase 3 inhibitor (JAK3) and an immunosuppressant drug . It is also used in the manufacture of Tofacitinib citrate .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves dissolving formamidine salt and alkali with 50-60% of total alkali mass in a solvent B, dropwise adding the compound of the formula IV obtained in the step (1) at 0-50 ℃, and reacting for 2-8 hours at 0-50 ℃ after dropwise adding is finished for 1-3 hours .Molecular Structure Analysis

The IUPAC name of this compound is 4-chloro-6-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine . The InChI code is 1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3 .Chemical Reactions Analysis

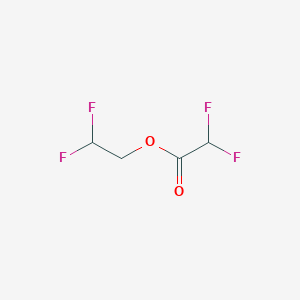

The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied, culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is utilized in the palladium-catalyzed coupling reactions with arylacetylenes, leading to the formation of novel heterocyclic systems. For instance, the reaction of methyl 5-amino-4-chloro(or iodo)-7-methyl-2-methylthiopyrrolo[2,3-d]pyrimidine-6-carboxylate with arylacetylenes results in the corresponding 4-(arylethynyl)pyrrolopyrimidines. This process has been instrumental in creating a new class of heterocycles, like 4H-pyrrolo[2,3,4-de]pyrimido[5′,4′:5,6][1,3]diazepino[1,7-a]indole, which showcases the potential for creating novel compounds with significant applications in various scientific fields (Tumkevičius & Masevičius, 2004).

Structural Studies

Detailed crystallographic studies have been conducted on related compounds to understand their molecular structure and bonding interactions. For instance, the study of 4-chloro-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine reveals intricate details about the molecule's conformation, sugar pucker, and the orientation of exocyclic bonds. These insights are crucial for understanding the compound's reactivity and potential interactions in biological systems (Seela, Peng, Eickmeier, & Reuter, 2006).

Synthesis of Triarylated Pyrrolopyrimidines

The compound is also employed in the synthesis of triarylated pyrrolopyrimidines. This synthesis involves a series of reactions including arylation and cross-coupling under specific conditions, like Suzuki–Miyaura and Liebeskind–Srogl conditions, facilitated by microwave irradiation. The ability to introduce various aryl groups into the pyrrolopyrimidine core expands the compound's utility in creating diverse molecular entities with potential applications in material science and pharmaceuticals (Prieur, Pujol, & Guillaumet, 2015).

Antibacterial Agent Synthesis

There's also research into the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives with potential antibacterial properties. The synthesis involves the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines. This synthesis route opens pathways for developing new antibacterial agents, highlighting the compound's importance in medicinal chemistry and drug discovery (Dave & Shah, 2002).

Mechanism of Action

Target of Action

The primary target of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is the Janus kinase 3 (JAK3) enzyme . JAK3 is a critical component of the immune response, playing a key role in the signaling pathways of various cytokines and growth factors .

Mode of Action

This compound acts as a selective inhibitor of JAK3 . It binds to the active site of the enzyme, preventing it from phosphorylating and activating downstream signaling proteins . This inhibition disrupts the normal signaling pathways, leading to changes in cellular responses .

Biochemical Pathways

The inhibition of JAK3 by this compound affects several biochemical pathways. Most notably, it impacts the JAK-STAT signaling pathway, which is involved in immune cell activation and proliferation . By inhibiting JAK3, the compound disrupts this pathway, leading to a reduction in immune responses .

Pharmacokinetics

Factors such as solubility, stability, and metabolic stability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune responses. By inhibiting JAK3, the compound reduces the activation and proliferation of immune cells . This can lead to a decrease in inflammation and other immune responses, making the compound potentially useful in the treatment of conditions such as autoimmune diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances, such as proteins or other drugs, can influence the compound’s efficacy by altering its absorption or metabolism .

Safety and Hazards

The safety data sheet indicates that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting .

Future Directions

Biochemical Analysis

Biochemical Properties

4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of Janus kinase (JAK) enzymes. These enzymes are part of the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes . By inhibiting JAK enzymes, this compound interferes with the signaling pathway, potentially leading to therapeutic applications in cancer and inflammatory diseases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses . Additionally, it may impact cellular metabolism by interacting with specific enzymes and proteins involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to JAK enzymes, inhibiting their activity and disrupting the JAK-STAT signaling pathway . This inhibition leads to altered gene expression and subsequent changes in cellular function. The molecular docking studies have confirmed the binding affinities of this compound to specific targets, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place, sealed in dry conditions, and stored in a freezer at temperatures below -20°C . Over time, the compound may degrade, leading to changes in its biochemical activity and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting JAK enzymes and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including potential damage to tissues and organs . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with JAK enzymes and its role in the JAK-STAT signaling pathway highlight its involvement in cellular metabolism and gene expression . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, further influencing cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and effects on cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity, further affecting cellular processes and functions.

Properties

IUPAC Name |

4-chloro-6-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNWHEZFQFFNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClIN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680577 | |

| Record name | 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479633-70-0 | |

| Record name | 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)

![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)

![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)

![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)